(2S,4S)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluorobutanoicacid
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Overview
Description
(2S,4S)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluorobutanoic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorine atom, a carbamoyl group, and a fluorenylmethoxycarbonyl (Fmoc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluorobutanoic acid typically involves multiple steps, starting from readily available starting materials. . The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing production costs, and ensuring consistent quality. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluorobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The fluorine atom and other functional groups can participate in substitution reactions, leading to the formation of new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Chemistry
In chemistry, (2S,4S)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluorobutanoic acid is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein modifications. The Fmoc group serves as a protecting group in peptide synthesis, facilitating the study of peptide-based interactions and functions .
Medicine
In medicine, the compound’s derivatives are explored for their potential therapeutic applications. The presence of the fluorine atom enhances the compound’s stability and bioavailability, making it a candidate for drug development .
Industry
Industrially, (2S,4S)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluorobutanoic acid is used in the production of specialty chemicals and materials. Its reactivity and functional group compatibility make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of (2S,4S)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluorobutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, modulating their activity and function. The Fmoc group plays a crucial role in protecting the amino group during reactions, while the fluorine atom enhances the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
- (2S,4R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
- (2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid
- (2S,4S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-benzoylpyrrolidine-2-carboxylic acid
Uniqueness
What sets (2S,4S)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluorobutanoic acid apart from similar compounds is its specific combination of functional groups. The presence of the fluorine atom, carbamoyl group, and Fmoc protecting group provides unique reactivity and stability, making it a versatile compound for various applications .
Properties
Molecular Formula |
C20H19FN2O5 |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
(2S,4S)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-fluoro-5-oxopentanoic acid |
InChI |
InChI=1S/C20H19FN2O5/c21-16(18(22)24)9-17(19(25)26)23-20(27)28-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-17H,9-10H2,(H2,22,24)(H,23,27)(H,25,26)/t16-,17-/m0/s1 |
InChI Key |
RMZNYLWGHBVZKN-IRXDYDNUSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](C[C@@H](C(=O)N)F)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(C(=O)N)F)C(=O)O |
Origin of Product |
United States |
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